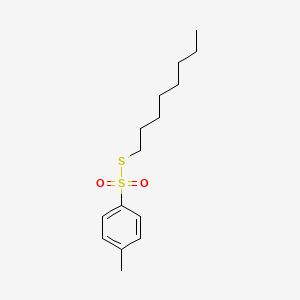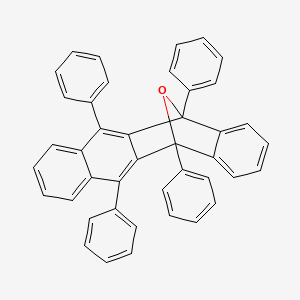
Tetraphenylnaphthacene monoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylnaphthacene monoxide typically involves the oxidation of tetraphenylnaphthacene. One common method is the reaction of tetraphenylnaphthacene with an oxidizing agent such as bromine in a solvent like dichloromethane at room temperature. This reaction produces this compound along with other by-products .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraphenylnaphthacene monoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.
Reduction: Reduction reactions can revert it back to tetraphenylnaphthacene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Bromine in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Higher oxygenated derivatives.
Reduction: Tetraphenylnaphthacene.
Substitution: Functionalized tetraphenylnaphthacene derivatives.
Wissenschaftliche Forschungsanwendungen
Tetraphenylnaphthacene monoxide has several applications in scientific research:
Organic Electronics: Used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its high photoluminescence and charge transport properties.
Chemiluminescence Research: Employed in studies involving chemiluminescent reactions and transition metal complex ligation.
Photovoltaics: Investigated for use in organic photovoltaic devices due to its ability to absorb light and convert it into electrical energy.
Sensors: Utilized in the development of sensors for detecting various chemical and biological substances.
Wirkmechanismus
The mechanism of action of tetraphenylnaphthacene monoxide involves its interaction with light and other molecules. In OLEDs, it acts as an emitter material, where it absorbs electrical energy and re-emits it as light. The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the charge transport and light emission processes .
Vergleich Mit ähnlichen Verbindungen
Tetraphenylnaphthacene (Rubrene): The parent compound, known for its high photoluminescence and charge transport properties.
Pentacene: Another organic semiconductor with similar applications in OLEDs and OFETs.
Tetracene: A smaller polycyclic aromatic hydrocarbon with applications in organic electronics.
Uniqueness: Tetraphenylnaphthacene monoxide is unique due to the presence of an oxygen atom in its structure, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where modified electronic properties are desired.
Eigenschaften
CAS-Nummer |
127257-80-1 |
|---|---|
Molekularformel |
C42H28O |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
1,3,10,12-tetraphenyl-19-oxapentacyclo[10.6.1.02,11.04,9.013,18]nonadeca-2,4,6,8,10,13,15,17-octaene |
InChI |
InChI=1S/C42H28O/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)38(30-19-7-2-8-20-30)40-39(37)41(31-21-9-3-10-22-31)35-27-15-16-28-36(35)42(40,43-41)32-23-11-4-12-24-32/h1-28H |
InChI-Schlüssel |
RHSJHTZJVINNOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C6(C7=CC=CC=C7C3(O6)C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


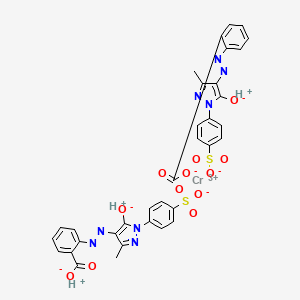
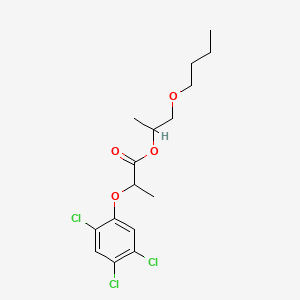

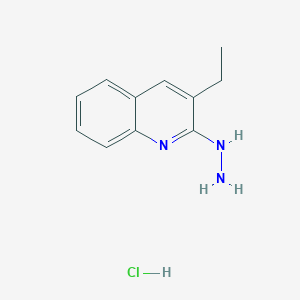
![Acetamide,N-(3-methylbutyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15345225.png)
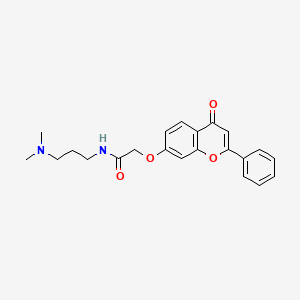
![N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B15345243.png)

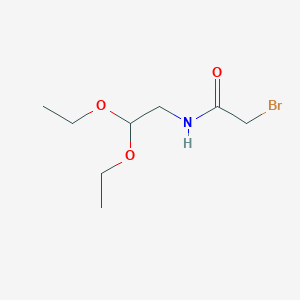
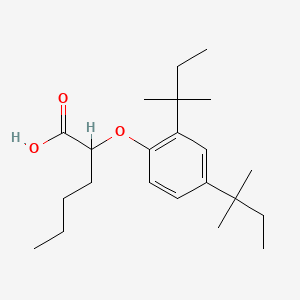
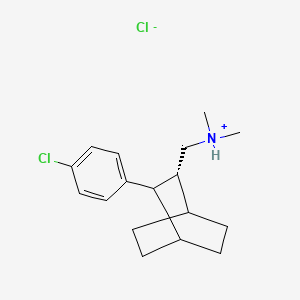
![1,3-Naphthalenedisulfonic acid, 8-[[4-(acetylcyclohexylamino)phenyl]azo]-7-hydroxy-, disodium salt](/img/structure/B15345258.png)
